molecular formula C8H8INO B1278300 1-(4-Amino-3-iodophenyl)ethanone CAS No. 97776-06-2

1-(4-Amino-3-iodophenyl)ethanone

Cat. No.: B1278300
CAS No.: 97776-06-2
M. Wt: 261.06 g/mol
InChI Key: KFDASWGPRZACTA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H8INO. It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a phenyl ring, along with an ethanone group (-COCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-aminoacetophenone using molecular iodine in the presence of an oxidizing agent. The reaction typically occurs in a solvent such as acetic acid or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
1-(4-Amino-3-iodophenyl)ethanone is utilized as a precursor for synthesizing more complex organic molecules. The presence of the iodine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it valuable in the development of new materials and compounds.

2. Functionalization of Aromatic Compounds
The compound can be employed in the functionalization of aromatic systems, leading to the creation of derivatives with enhanced properties. This is particularly useful in materials science and the synthesis of fine chemicals.

Biological Applications

1. Biochemical Probes
Due to its structural features, this compound is being investigated for its potential as a biochemical probe. The amino group can form hydrogen bonds with biological macromolecules, while the iodine can participate in halogen bonding. This dual interaction may affect enzyme activity and protein function, making it a candidate for studying enzyme interactions and cellular processes.

2. Antimicrobial and Anticancer Activities
Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its therapeutic potential.

Medicinal Chemistry

1. Drug Development
The compound is explored for its role in drug development. Its ability to undergo various chemical reactions allows it to serve as an intermediate in synthesizing pharmaceutical compounds. Notably, derivatives of this compound are being evaluated for their efficacy against specific diseases.

2. Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within biological systems. The compound's structural characteristics suggest that it may modulate oxidative stress pathways and apoptosis, contributing to its potential therapeutic effects.

Industrial Applications

1. Production of Pharmaceuticals and Fine Chemicals
In industrial settings, this compound is utilized in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity profile allows for the efficient production of complex molecules required in various applications.

Case Studies

Study Reference Focus Area Findings
Organic SynthesisDemonstrated effective use in Sonogashira coupling reactions with high yields and enantioselectivity.
Biological ActivityInvestigated for antimicrobial properties; preliminary results indicate potential efficacy against certain pathogens.
Medicinal ChemistryExplored as an intermediate in drug synthesis; shows promise in developing anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-3-iodophenyl)ethanone is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

1-(4-Amino-3-iodophenyl)ethanone, also known by its CAS number 97776-06-2, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8_8H8_8INO
  • Molecular Weight : 233.06 g/mol
  • Structural Representation :
    C8H8INO\text{C}_8\text{H}_8\text{I}\text{N}\text{O}

This compound exhibits various biological activities attributed to its structural characteristics. The presence of the amino and iodo groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

1. Antioxidant Activity

Research indicates that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against specific bacterial strains could be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectDescription
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of certain bacteria
CytotoxicityPotential to induce apoptosis in cancer cells

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of this compound. The results demonstrated significant scavenging activity against free radicals, suggesting a protective role against oxidative damage in cellular systems .

Case Study 2: Antimicrobial Activity

In vitro assessments revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating potential use as an antimicrobial agent .

Case Study 3: Cytotoxic Activity in Cancer Cells

Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

1-(4-amino-3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDASWGPRZACTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452699
Record name Ethanone, 1-(4-amino-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97776-06-2
Record name 1-(4-Amino-3-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97776-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-amino-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of CaCO3 (4.5 g, 45.27 mmol) in H2O (15 mL) was added a solution of 4-acetylaniline (4.1 g, 30.18 mmol) in MeOH (25 mL), followed by a solution of iodine monochloride (5.2 g, 31.88 mmol) in MeOH (20 mL) dropwise. The reaction was stirred at r.t. for 45 minutes, then diluted with Et2O (150 mL). The organic fraction was separated, washed with water (100 mL), then brine (100 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (3.5 g, 44%) as a brown oil that was used without further purification. δH (DMSO-d6) 8.14 (1H, d, J 1.8 Hz), 7.70 (1H, dd, J 8.3 and 1.8 Hz), 6.75 (1H, d, J 8.3 Hz), 6.10 (2H, s), 2.41 (3H, s). LCMS (ES+) 261 (M)+, 283 (M+Na)+, RT 3.026 minutes (Method 5).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

1-(4-amino-3-iodophenyl)ethanone was prepared according to method D Step I with Iodine (2.82 g; 11.10 mmol) silver sulphate (3.46 g; 11.10 mmol) and 1-(4-aminophenyl)ethanone (1.50 g; 11.10 mmol) in ethanol (40 mL). The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to yield 0.514 g (18%) of 1-(4-amino-3-iodophenyl)ethanone as a pale yellow solid.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
3.46 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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